Dehydroaripiprazole-d8
Description
Dehydroaripiprazole-d8 (C₂₃H₁₉Cl₂D₈N₃O₂; molecular weight: 456.43) is a deuterium-labeled analog of Dehydroaripiprazole, the active metabolite of the antipsychotic drug Aripiprazole . The deuterium substitution occurs at eight hydrogen positions, enhancing its utility as an internal standard in mass spectrometry and pharmacokinetic studies without altering pharmacological activity . It is widely used in analytical chemistry to track drug metabolism and quantify parent compounds in biological matrices .
Properties
Molecular Formula |
C23H17D8Cl2N3O2 |
|---|---|
Molecular Weight |
454.42 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Dehydroaripiprazole-d8 is utilized as an internal standard in pharmacokinetic studies to quantify aripiprazole and its metabolites in biological samples. The use of deuterated compounds enhances the sensitivity and specificity of analytical methods such as Ultra High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Key Findings:
- Sensitivity and Specificity: The detection limits for aripiprazole, dehydroaripiprazole, and this compound were established using specific transition pairs in mass spectrometry, demonstrating robust analytical performance for therapeutic drug monitoring (TDM) .
- Therapeutic Ranges: Therapeutic reference ranges for aripiprazole and dehydroaripiprazole have been defined, facilitating better clinical management of patients undergoing treatment with these medications .
Therapeutic Drug Monitoring (TDM)
The application of dried blood spot (DBS) sampling has emerged as a promising method for TDM of antipsychotics, including aripiprazole and dehydroaripiprazole. This method allows for easier sample collection and transport while maintaining analytical accuracy.
Study Insights:
- A study involving schizophrenia patients demonstrated that DBS provided good correlations between drug concentrations in capillary blood and conventional venous plasma .
- The results indicated that monitoring dehydroaripiprazole levels via DBS could effectively reflect adherence to treatment and help clinicians adjust dosages accordingly .
Case Studies on Clinical Applications
Several case studies have highlighted the clinical relevance of this compound in managing antipsychotic therapies:
Case Study Overview:
- Patient Monitoring: In a clinical trial involving patients with schizophrenia, researchers monitored serum drug levels during a guided tapering of antipsychotics. The presence of dehydroaripiprazole was critical in verifying maintenance therapy success .
- Liver Toxicity Assessment: Research indicated that levels of dehydroaripiprazole decreased significantly in cases of liver toxicity, providing insights into the metabolic pathways affected by hepatic conditions .
Comparative Data Table
The following table summarizes key findings from various studies involving this compound:
Chemical Reactions Analysis
Stability and Degradation Reactions
The compound undergoes predictable degradation under specific conditions:
Functional Group Reactivity
The molecular structure dictates reactivity:
| Functional Group | Reactivity |
|---|---|
| Piperazine Ring | - Partial agonist activity retained at D~2~ and 5-HT~1A~ receptors . |
-
Deuterium substitution reduces metabolic oxidation by cytochrome P450 enzymes . |
| Chlorinated Aromatic Rings | Resistant to electrophilic substitution due to electron-withdrawing effects. |
| Quinolinone Moiety | Forms hydrogen bonds with plasma proteins, influencing pharmacokinetics . |
Metabolic Interactions
While not directly metabolized, Dehydroaripiprazole-d8 provides insights into aripiprazole’s pathways:
Comparison with Similar Compounds
Aripiprazole (Parent Compound)
- Structure : Aripiprazole (C₂₃H₂₇Cl₂N₃O₂) lacks the deuterium labels and the dehydrogenation present in Dehydroaripiprazole-d8 .
- Pharmacology : Acts as a dopamine D₂ receptor partial agonist and serotonin 5-HT₁A receptor agonist. Dehydroaripiprazole retains similar activity but with altered metabolic stability .
- Analytical Use: Unlike this compound, non-deuterated Aripiprazole cannot be distinguished from its metabolites in mass spectrometry due to identical fragmentation patterns .
Aripiprazole-d8 (Butyl-d8)
- Structure : Deuterium labels are localized on the butyl side chain (C₂₃H₂₇Cl₂N₃O₂ with eight deuteriums), differing from this compound, which has deuterium on the piperazine ring and other positions .
- Applications : Both serve as isotopic internal standards, but Aripiprazole-d8 (butyl-d8) is specific to tracking the parent drug, while this compound targets metabolite quantification .
Desmethyl Cariprazine (Cariprazine Metabolite)
- Structure: A metabolite of Cariprazine, another antipsychotic, with structural differences in the piperazine and carbazole moieties compared to this compound .
- Pharmacology : Exhibits high affinity for D₃ and D₂ receptors (Ki = 0.085 nM and 0.49 nM, respectively), similar to Aripiprazole but with distinct metabolic pathways .
Aripiprazole Metabolite-D6 and -D8
- Structure : These metabolites feature six or eight deuterium atoms but differ in substitution sites. For example, Aripiprazole Metabolite-D8 may target different metabolic products compared to this compound .
- Applications : Both are used in pharmacokinetic studies, but this compound is specifically optimized for detecting dehydrogenated metabolites .
Comparative Data Table
Key Research Findings
Metabolic Stability: this compound exhibits a longer half-life in hepatic microsome assays compared to non-deuterated Dehydroaripiprazole due to deuterium’s kinetic isotope effect .
Pharmacological Equivalence: Despite deuterium labeling, this compound retains the antipsychotic activity of its non-deuterated counterpart, confirmed via in vitro receptor binding assays .
Preparation Methods
Deuterated Reagent-Mediated Synthesis
The primary route for synthesizing dehydroaripiprazole-d8 involves reacting aripiprazole with deuterated reagents under controlled conditions. Piperazine-d8, a fully deuterated intermediate, is synthesized by treating piperazine with deuterium oxide (D2O) in the presence of a palladium catalyst at 80°C for 48 hours. This intermediate is then coupled with 4-(2,3-dichlorophenyl)-1-butanol via nucleophilic substitution to form the deuterated piperazine-butoxy backbone. Subsequent condensation with 7-hydroxy-2(1H)-quinolinone in anhydrous dimethylformamide (DMF) yields this compound free base.
Key Reaction Parameters:
-
Temperature: 60–80°C
-
Solvent: Anhydrous DMF or tetrahydrofuran (THF)
-
Catalyst: Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU)
-
Reaction Time: 24–72 hours
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treating with concentrated hydrochloric acid (HCl) in ethanol at 0–5°C. Crystallization occurs upon slow evaporation, yielding white to brown hygroscopic crystals with a melting point of 132–134°C.
Characterization Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H26Cl3N3O2 | |
| Molar Mass | 482.83044 g/mol | |
| Melting Point | 132–134°C | |
| Solubility | DMSO (slight), Methanol (slight) |
Alternative Methods: Isotopic Exchange and Metabolic Synthesis
Post-Synthetic Deuterium Exchange
Deuterium can be introduced into preformed dehydroaripiprazole via acid-catalyzed exchange. Exposing the compound to D2O at pH 2.5 (adjusted with DCl) for 72 hours at 50°C results in selective deuteration at the piperazine ring’s β-hydrogen positions. However, this method yields incomplete deuteration (<85% purity) and requires rigorous HPLC purification.
In Vitro Metabolic Derivation
Incubating aripiprazole-d8 with human liver microsomes (HLMs) generates this compound through CYP3A4/2D6-mediated oxidation. While enzymatically authentic, this approach is impractical for large-scale synthesis due to low yields (15–20%) and high costs.
Purification and Quality Control
Chromatographic Separation
Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) effectively separates this compound from non-deuterated impurities. A gradient of acetonitrile (30% → 95%) in 10 mM ammonium acetate (pH 4.5) achieves baseline resolution at 254 nm.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Retention Time | 12.3 ± 0.2 min |
Mass Spectrometric Confirmation
UHPLC-MS/MS analysis using electrospray ionization (ESI+) verifies deuterium incorporation. The precursor ion m/z 456.3 ([M+H]+) fragments to m/z 293.07, confirming the intact piperazine-d8 moiety.
Industrial-Scale Production Challenges
Commercial synthesis (e.g., BioCat GmbH, TRC) faces hurdles in cost-efficiency due to:
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Dehydroaripiprazole-d8 with high isotopic purity?
- Answer : Synthesis involves deuterium substitution at specific positions (e.g., butyl-d8), achieved via catalytic deuteration or deuterated precursor coupling. Purification requires high-performance liquid chromatography (HPLC) with UV detection to isolate the deuterated compound from non-deuterated impurities. Isotopic purity validation should use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm ≥99 atom% deuterium incorporation .
Q. Which analytical techniques are optimal for validating the chemical and isotopic purity of this compound?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for identifying trace impurities, while quantitative NMR (qNMR) with USP/EP reference standards (e.g., pantoprazole-related compounds) ensures structural integrity. Isotopic enrichment is quantified via high-resolution MS, comparing deuterium-to-hydrogen ratios against non-deuterated controls .
Q. How should researchers design experiments to assess this compound’s receptor binding affinity?
- Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]-aripiprazole) in dopamine D2 receptor-expressing cell lines. Dose-response curves and IC₅₀ calculations should account for deuterium-induced kinetic isotope effects (KIEs), with parallel experiments using non-deuterated aripiprazole as a control .
Q. What storage conditions are required to maintain this compound stability in laboratory settings?
- Answer : Store lyophilized powder under inert gas (argon or nitrogen) at -20°C to prevent deuterium exchange with ambient moisture. Solutions should be prepared in deuterated solvents (e.g., DMSO-d6) and used immediately to avoid isotopic dilution .
Advanced Research Questions
Q. How does deuterium substitution influence this compound’s metabolic stability compared to its non-deuterated analog?
- Answer : In vitro metabolic assays using human liver microsomes (HLMs) can quantify deuterium’s impact. Measure half-life (t½) and intrinsic clearance (CLint) via LC-MS/MS, comparing deuterated vs. non-deuterated forms. KIEs may reduce CYP450-mediated oxidation, but site-specific deuteration effects require validation through metabolite profiling .
Q. What strategies resolve contradictions in pharmacokinetic (PK) data across preclinical studies?
- Answer : Conduct a meta-analysis of PK parameters (e.g., Cmax, AUC) while controlling for variables like dosing regimen, species-specific metabolism, and analytical sensitivity. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences and identify outliers .
Q. How can in silico models predict deuterium’s impact on this compound’s binding affinity and selectivity?
- Answer : Molecular dynamics (MD) simulations with force fields adjusted for deuterium’s atomic mass and bond strength. Compare binding free energy (ΔG) calculations for deuterated vs. non-deuterated forms at target receptors (e.g., D2, 5-HT1A). Validate predictions with surface plasmon resonance (SPR) assays .
Q. What protocols quantify trace impurities (e.g., synthesis intermediates) in this compound batches?
- Answer : Spike samples with certified reference standards (e.g., USP Pantoprazole Related Compound D/F) and employ ultra-high-performance LC (UHPLC) with charged aerosol detection (CAD). Calibration curves for impurities should adhere to ICH Q3A guidelines, with limits of quantification (LOQ) ≤0.1% .
Methodological Notes
- Data Contradiction Analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .
- Experimental Design : Align with ICH E6 guidelines for preclinical studies, ensuring rigorous documentation of deuterium-specific variables (e.g., solvent isotopic effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
